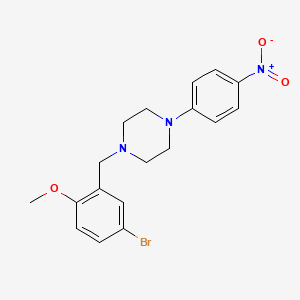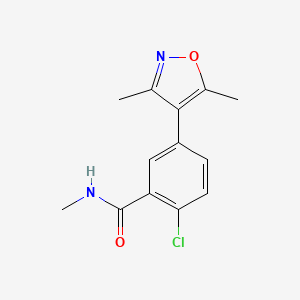![molecular formula C14H18N2O B4933250 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4933250.png)
1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole, also known as DMPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPI is a derivative of imidazole and has been found to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-tumor properties. In
Mecanismo De Acción
1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole exerts its pharmacological effects through a range of mechanisms. One of the key mechanisms of action of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole is its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting these enzymes, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole is able to modulate a range of cellular processes, including inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to exhibit anti-oxidant properties, protecting cells from oxidative stress. 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has also been found to modulate the activity of a range of signaling pathways, including the MAPK pathway and the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent pharmacological effects at low concentrations. Additionally, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to be relatively stable and has a long half-life in vivo. However, there are also some limitations to the use of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole in lab experiments. For example, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to exhibit some toxicity at high concentrations, and its precise mechanism of action is not fully understood.
Direcciones Futuras
For the study of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole include the development of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole derivatives and the investigation of its potential use in combination therapy.
Métodos De Síntesis
1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenol with 3-bromopropylamine in the presence of sodium hydride, followed by cyclization with imidazole. Another method involves the reaction of 2,3-dimethylphenol with 3-bromopropylamine in the presence of sodium hydroxide, followed by cyclization with imidazole. Both methods have been found to yield 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole in high purity.
Aplicaciones Científicas De Investigación
1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole is in the field of cancer research. 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to exhibit potent anti-cancer properties, inhibiting the growth and proliferation of a range of cancer cell lines. Additionally, 1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
1-[3-(2,3-dimethylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-5-3-6-14(13(12)2)17-10-4-8-16-9-7-15-11-16/h3,5-7,9,11H,4,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMZJLQATWXEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(diphenylmethyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide](/img/structure/B4933189.png)

![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)
![1,3-dicyclohexyl-5-{[(3,4-dichlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933221.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B4933233.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4933242.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
![2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4933271.png)